![molecular formula C10H11NO2 B048356 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid CAS No. 114527-53-6](/img/structure/B48356.png)
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a quinoline ring system that is partially saturated, making it a versatile scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis is a key player in immune regulation, and its inhibition can lead to the reinvigoration of exhausted immune cells .
Mode of Action
This compound derivatives inhibit the PD-1/PD-L1 protein-protein interaction (PPI), thereby blocking the immune checkpoint pathway . This inhibition allows the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway, which is a crucial part of the immune response . By inhibiting this pathway, the compound can potentially enhance the body’s immune response against cancer cells .
Result of Action
The inhibition of the PD-1/PD-L1 PPI by this compound can lead to the reinvigoration of exhausted immune cells . This can enable the host immune cells to detect and eliminate previously “hidden” cancers , leading to potential tumor regression and remission .
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline alkaloids, a group to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds in the same class have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler cyclization of phenylalanine derivatives with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond . Another method includes the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet-Spengler cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and cyclization reactions under controlled conditions to produce the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include various quinoline derivatives, which can be further functionalized to develop new compounds with potential biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Treatment of Neurological Disorders
Tic has been explored for its potential in treating dopaminergic nerve diseases, particularly Parkinson’s disease. Research indicates that derivatives of tetrahydroisoquinoline-3-carboxylic acid can be formulated into medications that enhance dopaminergic activity, which is crucial for managing symptoms associated with Parkinson's disease . The compound has shown promise as a component in pharmaceutical compositions that include levodopa and other dopaminergic drugs .
1.2. Peptide and Peptidomimetic Design
Due to its unique geometrical conformation, Tic is utilized as a building block in peptides and peptidomimetics. It serves as a surrogate for proline, allowing for the design of compounds that can effectively target various enzymes and receptors. Notably, substituting Tic for proline in the drug enalapril led to the development of quinapril, an approved antihypertensive medication . This application highlights the significance of Tic in enhancing the biological activity of peptide-based drugs.
2.1. Enzyme Inhibition
Tic derivatives have been identified as potential inhibitors for several enzymes involved in various pathological processes. For instance, they have been studied as farnesyl transferase inhibitors and integrin antagonists, which are relevant in cancer therapy . The ability of Tic to modulate enzyme activity underscores its importance in drug discovery.
2.2. Neuropharmacology
The compound has also been investigated for its effects on opioid receptors, showing potential as an antagonist that could be beneficial in treating conditions such as addiction and anxiety disorders . Its interaction with glycoprotein receptors further emphasizes its diverse pharmacological profile.
Synthetic Approaches
The synthesis of Tic and its derivatives has been extensively studied, employing various methodologies such as:
- Pictet–Spengler Reaction
- Bischler–Nepieralski Reaction
- Enyne Metathesis
- Diels–Alder Reaction
These synthetic strategies enable the creation of diverse Tic derivatives with tailored biological properties .
Case Study: Parkinson's Disease Treatment
A study outlined the formulation of a pharmaceutical composition containing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives combined with levodopa. This combination was shown to improve therapeutic outcomes in patients with Parkinson’s disease by enhancing dopaminergic signaling .
Case Study: Peptide Drug Development
Research demonstrated that integrating Tic into peptide structures significantly improved their stability and efficacy against specific targets such as angiotensin-converting enzyme (ACE). The resulting compounds exhibited enhanced pharmacokinetic properties compared to traditional peptides .
Data Table: Summary of Applications
Application Area | Description |
---|---|
Neurological Disorders | Potential treatment for Parkinson's disease through dopaminergic enhancement |
Peptide Design | Used as a building block in peptidomimetics; enhances biological activity |
Enzyme Inhibition | Inhibits farnesyl transferase and integrins; relevant in cancer therapy |
Neuropharmacology | Acts on opioid receptors; potential use in addiction treatment |
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Shares a similar structure but differs in the position of the carboxylic acid group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Another derivative with a carboxylic acid group at a different position.
Uniqueness
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is unique due to its specific structural features that allow it to interact with various biological targets effectively. Its partially saturated quinoline ring system provides a versatile scaffold for the development of new therapeutic agents with diverse biological activities.
Biological Activity
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and case studies.
Overview of this compound
THQCA is a derivative of tetrahydroquinoline known for its structural versatility and potential therapeutic applications. It serves as a crucial scaffold in the development of various bioactive compounds. The compound has been studied for its effects on different biological targets, including receptors involved in metabolic regulation and pathways associated with cancer.
1. Antidiabetic Effects
One notable study identified a derivative of THQCA, KY-021, as a potent agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound demonstrated significant efficacy in lowering plasma glucose and triglyceride levels in diabetic mouse models. Specifically, KY-021 showed an EC50 value of 11.8 nM in human PPAR gamma assays and reduced plasma triglycerides effectively at doses ranging from 0.3 to 3 mg/kg/day over six days .
2. Anticancer Properties
Recent investigations into the anticancer potential of THQCA derivatives have yielded promising results. For instance, a study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) revealed its ability to attenuate colon carcinogenesis in dimethylhydrazine-induced colorectal carcinoma models. M1 was administered at doses of 10 and 25 mg/kg for 15 days and was found to significantly reduce interleukin-6 (IL-6) levels while modulating JAK2/STAT3 signaling pathways associated with tumor progression .
The biological activity of THQCA can be attributed to several mechanisms:
- Chloride Transport Modulation : THQCA derivatives have been shown to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This property is particularly relevant for developing treatments for cystic fibrosis .
- PPAR Activation : As mentioned earlier, compounds like KY-021 act as PPAR-γ agonists, influencing lipid metabolism and glucose homeostasis .
- Inhibition of Oncogenic Signaling : Compounds such as M1 inhibit IL-6-mediated signaling pathways that are critical in cancer progression. By blocking these pathways, THQCA derivatives can exert protective effects against cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of THQCA is essential for optimizing its pharmacological properties. Research has indicated that modifications to the THQCA structure can significantly enhance its biological activity. For example:
Compound | Activity | EC50 Value | Notes |
---|---|---|---|
KY-021 | PPAR-γ Agonist | 11.8 nM | Reduces glucose and triglycerides |
M1 | Anti-cancer | N/A | Inhibits IL-6/JAK2/STAT3 signaling |
Case Study 1: KY-021
In a study involving male KK-Ay mice, KY-021 was administered at varying doses to assess its impact on metabolic parameters. Results indicated that at a dose of 3 mg/kg/day over seven days, there was a significant reduction in plasma glucose levels alongside improved oral glucose tolerance .
Case Study 2: M1's Anticancer Activity
The anticancer efficacy of M1 was evaluated using histopathological assessments and biochemical analyses in Wistar rats with induced colorectal cancer. The treatment with M1 resulted in a marked decrease in tumor markers and restored metabolic profiles disrupted by cancer progression .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNDFZVAKDYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552780 | |
Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114527-53-6 | |
Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple and efficient method to synthesize 1,2,3,4-tetrahydroquinoline-3-carboxylic acids?
A1: A one-pot synthesis method utilizing the tert-amino effect has been reported as a facile route to obtain 1,2,3,4-tetrahydroquinoline-3-carboxylic acids. [, ] This method employs readily available starting materials like ortho-dialkylaminoaldehydes and Meldrum's acid in the presence of trimethylsilyl chloride (Me3SiCl) within dimethylformamide (DMF) solution. [] This approach offers a streamlined alternative to more complex synthetic pathways.
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